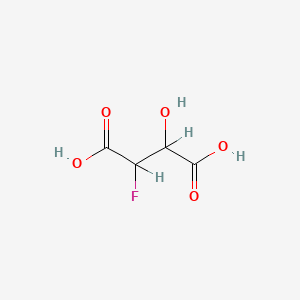

2-Fluoro-3-hydroxybutanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-3-hydroxybutanedioic acid is a chemical compound with the CAS Number: 685-65-4 . It has a molecular weight of 152.08 and is also known by its IUPAC name, 2-fluoro-3-hydroxysuccinic acid . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .

Synthesis Analysis

The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP), a similar compound, has been achieved using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .Molecular Structure Analysis

The InChI code for 2-Fluoro-3-hydroxybutanedioic acid is 1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) .Chemical Reactions Analysis

2-F-3-HP can be used as the substrate to synthesize other fluorides, such as poly (2-fluoro-3-hydroxypropionic acid) (FP3HP) .Physical And Chemical Properties Analysis

2-Fluoro-3-hydroxybutanedioic acid is a powder that is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Biocatalysis and Biosynthesis

Background: Fluorine is a valuable element for designing synthetic molecules used in medicine, agriculture, and materials. However, naturally occurring fluorinated compounds are rare. Researchers aim to expand the molecular space by developing new biosynthetic strategies that combine synthetic and natural pathways.

Application:- Biocatalytic Synthesis : Scientists have successfully synthesized 2-F-3-HP using engineered Escherichia coli strains coexpressing specific enzymes. This compound can serve as a substrate for synthesizing other fluorinated molecules, such as poly(2-fluoro-3-hydroxypropionic acid) (FP3HP). The entire process is biocatalytic, offering environmental and safety advantages over chemical methods .

Fluorinated Natural Products

Background: Fluorine substitution in organic compounds often enhances their stability, activity, and bioabsorbability. These properties are crucial in various applications.

Application:- Functional Materials : Incorporating fluorine into biomaterials, pharmaceutical intermediates, and diagnostic probes improves their performance. For instance, researchers have modified poly(3-hydroxybutyric acid) (P3HB) by introducing fluorine, resulting in poly(2-fluoro-3-hydroxybutyric acid-co-3-hydroxybutyric acid) (poly(FHB-co-HB)) with unique properties .

Bioinspired Materials

Application:Safety and Hazards

Zukünftige Richtungen

Fluorine has become an important element for the design of synthetic molecules for use in medicine, agriculture, and materials . The introduction of fluorine atoms into organic compound molecules can often give these compounds new functions and make them have better performance . Despite the many advantages provided by fluorine for tuning key molecular properties, it is rarely found in natural metabolism . Therefore, the development of new biosynthetic strategies that cross synthetic with natural compounds is a promising future direction .

Wirkmechanismus

Target of Action

The primary target of 2-Fluoro-3-hydroxybutanedioic acid (FHBA) is bacterial fumarate transport and succinate dehydrogenase . These targets play a crucial role in the citric acid cycle, a key metabolic pathway in cells.

Mode of Action

FHBA acts as a potent inhibitor of its targets. It is an analogue of malate, a compound that is naturally transported into cells. FHBA competes with malate for the uptake system, preventing malate’s transport into the cell . This interaction with its targets leads to changes in the normal functioning of the cell.

Action Environment

The action, efficacy, and stability of FHBA can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, FHBA is typically stored at room temperature , suggesting that higher temperatures could potentially degrade the compound and reduce its efficacy.

Eigenschaften

IUPAC Name |

2-fluoro-3-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOQIMHGSNFURE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-hydroxybutanedioic acid | |

CAS RN |

685-65-4 |

Source

|

| Record name | 2-fluoro-3-hydroxybutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2391156.png)

![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)

![2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2391158.png)

![1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2391163.png)

![2-(2-hydroxyethylsulfanyl)-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391178.png)